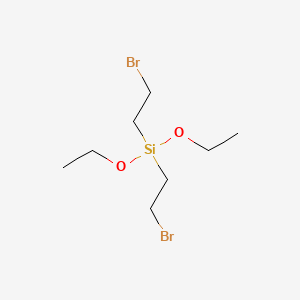
Tributyl(undeca-2,3-dien-4-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(undeca-2,3-dien-4-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a butyl group and an undeca-2,3-dien-4-yl group. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and as intermediates in the formation of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(undeca-2,3-dien-4-yl)stannane typically involves the reaction of tributyltin hydride with an appropriate alkyne or allene precursor. One common method is the hydrostannation of an allene, where tributyltin hydride reacts with undeca-2,3-dien-4-yne under the influence of a radical initiator such as azobisisobutyronitrile (AIBN) or a photoinitiator.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(undeca-2,3-dien-4-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or other oxidized derivatives.
Reduction: It can participate in reduction reactions, often acting as a reducing agent in radical reactions.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Radical initiators such as AIBN or photoinitiators are used to generate radicals for reduction reactions.
Substitution: Nucleophiles such as halides or organometallic reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while reduction can produce dehalogenated or cyclized products.
Applications De Recherche Scientifique
Chemistry
In chemistry, tributyl(undeca-2,3-dien-4-yl)stannane is used as a reagent in radical reactions, including the Stille coupling reaction, which is valuable for forming carbon-carbon bonds in complex organic molecules.
Biology
While organotin compounds are generally toxic, they can be used in biological research to study the effects of tin-containing compounds on biological systems, including their interactions with enzymes and cellular components.
Medicine
The compound’s potential applications in medicine are limited due to its toxicity. it may be used in the development of radiolabeled compounds for diagnostic imaging or as a precursor in the synthesis of bioactive molecules.
Industry
In industry, this compound is used in the production of polymers and as a stabilizer in the manufacture of plastics. Its ability to undergo radical reactions makes it useful in the synthesis of complex organic materials.
Mécanisme D'action
The mechanism by which tributyl(undeca-2,3-dien-4-yl)stannane exerts its effects involves the formation of tin-centered radicals. These radicals can initiate or propagate radical chain reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: A widely used organotin compound in radical chemistry.
Triphenyltin hydride: Another organotin hydride with similar reactivity but different steric and electronic properties.
Tributyl(4,5-dihydrofuran-2-yl)stannane: Used in Stille coupling reactions, similar in structure but with a different organic group attached to the tin atom.
Uniqueness
Tributyl(undeca-2,3-dien-4-yl)stannane is unique due to the presence of the undeca-2,3-dien-4-yl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in certain radical reactions where other organotin compounds may not be as effective.
Propriétés
Numéro CAS |
131043-65-7 |
|---|---|
Formule moléculaire |
C23H46Sn |
Poids moléculaire |
441.3 g/mol |
InChI |
InChI=1S/C11H19.3C4H9.Sn/c1-3-5-7-9-11-10-8-6-4-2;3*1-3-4-2;/h3H,4,6,8-11H2,1-2H3;3*1,3-4H2,2H3; |
Clé InChI |
GHENAXCGNTZNAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=C=CC)[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)

![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)

![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)

